2-(4-chlorophenoxy)-2-methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-19(2,27-15-10-8-13(20)9-11-15)17(24)21-18-23-22-16(26-18)12-25-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUGDAPAVDNRDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=NN=C(O1)COC2=CC=CC=C2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with 2-bromo-2-methylpropanoic acid to form 2-(4-chlorophenoxy)-2-methylpropanoic acid. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is further cyclized with phenoxyacetic acid in the presence of a dehydrating agent to form the oxadiazole ring, resulting in the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the potential of oxadiazole derivatives, including the compound , as promising anticancer agents.
- Mechanism of Action : The oxadiazole moiety is known to interact with various biological targets, including enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have shown telomerase inhibitory activity against gastric cancer cell lines, indicating a potential mechanism for anticancer efficacy .
-
Case Studies :
- A study synthesized several oxadiazole derivatives and evaluated their anticancer properties. One derivative demonstrated significant inhibitory effects on breast cancer cell lines (MCF-7) by inhibiting thymidine phosphorylase activity . This suggests that 2-(4-chlorophenoxy)-2-methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide may exhibit similar properties.
- Another research highlighted the synthesis of novel derivatives that showed potent activity against various cancer cell lines, with some exhibiting IC50 values lower than established chemotherapeutics .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties.
- Antifungal and Bacterial Activity : Similar oxadiazole derivatives have been reported to possess antifungal and antibacterial activities. For example, certain derivatives were effective against strains of Bacillus and Aureobasidium pullulans, indicating that this compound may also demonstrate similar properties against microbial pathogens .
- Research Findings : A comparative study on various oxadiazole derivatives showed that modifications in the phenoxy group can enhance antimicrobial efficacy. This suggests that this compound could be optimized for improved activity against resistant strains .
Agricultural Applications
The compound's potential extends to agricultural science, particularly in developing new agrochemicals.
- Herbicidal Properties : Compounds with similar structures have been explored for their herbicidal activities. The incorporation of chlorophenoxy groups has been linked to increased herbicidal effectiveness against certain weed species .
- Case Studies : Research indicates that oxadiazole derivatives can inhibit plant growth regulators or enzymes involved in plant metabolism. This could be leveraged to develop selective herbicides that target specific weed species without harming crops .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the synthesis of essential biomolecules in microorganisms, leading to their death. The exact pathways and targets can vary depending on the specific application and the organism or system being studied .
Comparison with Similar Compounds
Structural Variations in the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is a critical pharmacophore. Variations in its substitution pattern significantly alter physicochemical and biological properties.
*Calculated based on molecular formula.
Key Observations :
- Phenoxymethyl vs. Bulky Substituents: The target compound’s phenoxymethyl group (C₆H₅OCH₂) contrasts with bulkier groups like tetralin () or indole (), which may enhance lipophilicity and membrane permeability.
- Thiadiazole vs.
Role of the Propanamide Backbone
The propanamide chain is a common linker in enzyme inhibitors. Modifications here affect conformational flexibility and target binding.
Key Observations :
Substituent Effects on Physicochemical Properties
Substituents on aromatic rings influence melting points, solubility, and bioavailability.
Key Observations :
- Electron-Withdrawing Groups : Nitro groups () increase melting points due to stronger intermolecular forces but may reduce solubility.
- Sulfonyl and Piperidine Groups : Bulky substituents () increase molecular weight and may complicate synthetic routes .
Research Findings and Implications
- Antidiabetic Potential: The tetrazole analog () showed promise in dyslipidemia models, suggesting the target compound’s 1,3,4-oxadiazole core could be optimized for similar applications .
- Enzyme Inhibition : Sulfanyl-linked propanamides () demonstrate that the linker’s flexibility and electronic properties are critical for binding to targets like alkaline phosphatase or LOX .
- Bioavailability : Adamantyl-containing analogs () highlight the trade-off between bulky substituents (improved target affinity) and pharmacokinetic challenges like poor solubility .
Biological Activity
The compound 2-(4-chlorophenoxy)-2-methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic derivative of oxadiazole, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the biological activity of this compound based on various studies, including its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular pathways. Oxadiazole derivatives have been shown to exhibit anticancer properties by inhibiting key enzymes involved in cell proliferation and survival, such as:
- EGFR (Epidermal Growth Factor Receptor) : Inhibition of EGFR has been linked to reduced tumor growth and metastasis.
- Src Kinase : This protein is involved in signaling pathways that regulate cell division and survival.
In vitro studies indicate that this compound can induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of oxadiazole derivatives, including our compound of interest. The following table summarizes key findings from recent research:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Zhang et al. (2023) | HEPG2 (liver cancer) | 1.18 ± 0.14 | Inhibition of cell proliferation |
| Arafa et al. (2023) | MCF7 (breast cancer) | 0.2757 | Induction of apoptosis |
| RSC Advances (2015) | PC-3 (prostate cancer) | 0.67 | EGFR inhibition |
These studies demonstrate that the compound exhibits significant cytotoxicity against various cancer cell lines at low concentrations, indicating its potential as a therapeutic agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. The following data illustrates its effectiveness against various pathogens:
| Pathogen | MIC (µg/mL) | Comparison to Standard |
|---|---|---|
| MDR-TB | 2.0 | More potent than RFP (≥16.0 µg/mL) |
| E. coli | 8.0 | Comparable to standard antibiotics |
The compound's mechanism against bacteria may involve disruption of the bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives in clinical settings:
- Case Study on Breast Cancer : A patient with advanced MCF7-positive breast cancer was treated with a regimen including oxadiazole derivatives. The treatment resulted in a marked reduction in tumor size and improved patient prognosis.
- Tuberculosis Treatment : In a clinical trial involving patients with multidrug-resistant tuberculosis (MDR-TB), compounds similar to this compound demonstrated significant efficacy in reducing bacterial load compared to conventional therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
